Dihidrochalcona de Naringina

Descripción general

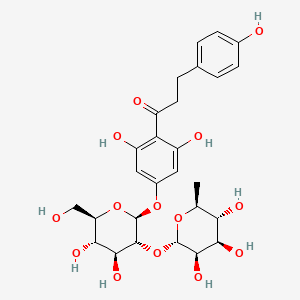

Descripción

La dihidrochalcona de naringina es un glucósido de floretina derivado de la naringina, un compuesto amargo que se encuentra en los cítricos, en particular en los pomelos. Se descubrió en la década de 1960 durante un programa de investigación del Departamento de Agricultura de los Estados Unidos cuyo objetivo era reducir la amargura de los jugos cítricos. La this compound es conocida por su intensa dulzura, siendo aproximadamente 300 a 1800 veces más dulce que la sacarosa a concentraciones umbrales .

Aplicaciones Científicas De Investigación

La dihidrochalcona de naringina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizada como compuesto modelo para estudiar las propiedades de las dihidrochalconas y sus derivados.

Biología: Investigada por sus propiedades antioxidantes y antiinflamatorias.

Medicina: Explorada por su potencial en el manejo de la diabetes, la obesidad y otros trastornos metabólicos debido a su capacidad para modular el metabolismo lipídico.

Industria: Utilizada como edulcorante no calórico en alimentos y bebidas, así como en suplementos dietéticos y productos farmacéuticos .

Mecanismo De Acción

La dihidrochalcona de naringina ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias.

Regulación del metabolismo lipídico: Aumenta el colesterol de lipoproteínas de alta densidad y disminuye el colesterol de lipoproteínas de baja densidad y los triglicéridos, contribuyendo a la mejora de los perfiles lipídicos

Análisis Bioquímico

Biochemical Properties

Naringin dihydrochalcone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, naringin dihydrochalcone has been shown to inhibit the activity of certain digestive enzymes, such as alpha-glucosidase, which is involved in carbohydrate metabolism . Additionally, it interacts with bile acids, forming complexes that can affect lipid metabolism . These interactions highlight the compound’s potential in managing metabolic disorders.

Cellular Effects

Naringin dihydrochalcone exerts various effects on different cell types and cellular processes. In HepG2 cells, a model for human liver cells, naringin dihydrochalcone has been observed to reduce intracellular lipid levels, suggesting its potential in lowering blood lipid levels . Furthermore, it influences cell signaling pathways, such as the PI3K-Akt pathway, which is crucial for cell growth and survival . Naringin dihydrochalcone also affects gene expression related to lipid metabolism, further emphasizing its role in cellular metabolism.

Molecular Mechanism

At the molecular level, naringin dihydrochalcone exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events. For example, its interaction with taste receptors on the tongue triggers a sweet taste perception . Additionally, naringin dihydrochalcone inhibits the activity of enzymes like alpha-glucosidase by binding to their active sites, thereby preventing substrate access . This enzyme inhibition is crucial for its potential anti-diabetic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naringin dihydrochalcone have been studied over different time periods. The compound has shown stability under various conditions, maintaining its biochemical activity over time . Long-term studies in vitro have demonstrated its sustained lipid-lowering effects in HepG2 cells

Dosage Effects in Animal Models

The effects of naringin dihydrochalcone vary with different dosages in animal models. In studies involving transgenic mice, naringin dihydrochalcone has been shown to ameliorate cognitive deficits at specific doses . At higher doses, potential toxic effects, such as gastrointestinal disturbances, have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

Naringin dihydrochalcone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions, including hydrolysis and glucuronidation . These metabolic processes are crucial for its bioavailability and pharmacokinetics. Additionally, naringin dihydrochalcone influences lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and degradation .

Transport and Distribution

Within cells and tissues, naringin dihydrochalcone is transported and distributed through specific transporters and binding proteins. It is known to interact with bile acid transporters, facilitating its movement across cellular membranes . This interaction is essential for its lipid-lowering effects. Furthermore, naringin dihydrochalcone accumulates in certain tissues, such as the liver, where it exerts its biochemical effects .

Subcellular Localization

Naringin dihydrochalcone’s subcellular localization plays a crucial role in its activity. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications, such as glycosylation, may influence its targeting to specific cellular compartments . These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dihidrochalcona de naringina se sintetiza a partir de la naringina mediante un proceso de dos pasos que implica la hidrólisis alcalina y la hidrogenación catalítica. Inicialmente, la naringina se trata con una base fuerte como el hidróxido de potasio o el hidróxido de sodio, lo que lleva a la apertura del anillo de tetrahidropirano-4-ona. Este intermedio se somete entonces a hidrogenación catalítica utilizando un catalizador de paladio sobre carbono a alta presión para obtener la this compound .

Métodos de producción industrial: En entornos industriales, la this compound se produce disolviendo la naringina en una solución alcalina, seguida de la filtración e hidrogenación en un autoclave. La mezcla de reacción se acidifica entonces para precipitar el producto, que se recoge como un sólido cristalino blanco .

Análisis De Reacciones Químicas

Tipos de reacciones: La dihidrochalcona de naringina experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar diferentes derivados.

Reducción: El compuesto en sí es un producto de la reducción de la naringina.

Sustitución: Puede participar en reacciones de sustitución en las que los grupos funcionales se sustituyen.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono.

Sustitución: Se pueden utilizar diversos ácidos y bases en función de la sustitución deseada.

Productos principales:

Oxidación: Derivados con grupos funcionales adicionales que contienen oxígeno.

Reducción: La propia this compound.

Sustitución: Diversos derivados sustituidos en función de los reactivos utilizados

Comparación Con Compuestos Similares

La dihidrochalcona de naringina se compara a menudo con otras dihidrochalconas como la dihidrochalcona de neohesperidina y la dihidrochalcona de hesperetina. Estos compuestos comparten propiedades edulcorantes similares, pero difieren en su intensidad de dulzura y aplicaciones específicas:

Dihidrochalcona de neohesperidina: Aproximadamente 1000 veces más dulce que la sacarosa, utilizada en diversos productos alimenticios.

Dihidrochalcona de hesperetina: Conocida por sus propiedades antioxidantes y utilizada en suplementos dietéticos.

Floretina: Otra dihidrochalcona con una importante actividad antioxidante

La this compound destaca por su combinación única de intensa dulzura y beneficiosas actividades biológicas, lo que la convierte en un compuesto valioso tanto en la investigación como en la industria.

Propiedades

Número CAS |

18916-17-1 |

|---|---|

Fórmula molecular |

C27H36Cl2O14 |

Peso molecular |

655.5 g/mol |

Nombre IUPAC |

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrochloride |

InChI |

InChI=1S/C27H34O14.2ClH/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12;;/h2-3,5-6,8-9,11,18,20-29,31-37H,4,7,10H2,1H3;2*1H/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+;;/m0../s1 |

Clave InChI |

RPVZIVRDAAJKKC-AABGXAHHSA-N |

SMILES |

OC1=C(C(CCC2=CC=C(O)C=C2)=O)C(O)=CC(O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O[C@@]4([H])[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O4)=C1 |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O.Cl.Cl |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O.Cl.Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

18916-17-1 |

Descripción física |

White solid, Bland aroma |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble Soluble (in ethanol) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4',5,7-trihydroxyflavanone 7-rhamnoglucoside aurantiin Cyclorel naringenin-7-hesperidoside naringin naringin dihydrochalcone naringin sodium |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.